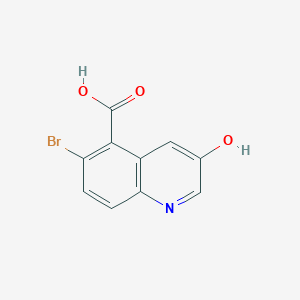
6-Bromo-3-hydroxyquinoline-5-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-hydroxyquinoline-5-carboxylic Acid: is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a carboxylic acid group at the 5th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-hydroxyquinoline-5-carboxylic Acid can be achieved through various synthetic routes. One common method involves the bromination of 3-hydroxyquinoline-5-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, cyclization, and bromination. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-3-hydroxyquinoline-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: 6-Bromo-3-quinoline-5-carboxylic acid.
Reduction: 6-Bromo-3-hydroxyquinoline-5-methanol.
Substitution: 6-Azido-3-hydroxyquinoline-5-carboxylic acid.
Applications De Recherche Scientifique
Chemistry: 6-Bromo-3-hydroxyquinoline-5-carboxylic Acid is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also employed in the development of fluorescent probes for imaging applications .
Medicine: Quinoline derivatives, including this compound, exhibit a wide range of pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties. This compound is investigated for its potential therapeutic applications in treating various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also utilized in the development of materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of 6-Bromo-3-hydroxyquinoline-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 6-Bromo-2-hydroxyquinoline-3-carboxylic acid
- 3-Bromo-4-hydroxyquinoline
- 8-Bromo-4-hydroxyquinoline
Comparison: Compared to other similar compounds, 6-Bromo-3-hydroxyquinoline-5-carboxylic Acid is unique due to the specific positioning of its functional groups. This unique arrangement contributes to its distinct chemical reactivity and biological activity. For instance, the presence of the hydroxyl group at the 3rd position and the carboxylic acid group at the 5th position allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C10H6BrNO3 |
|---|---|
Poids moléculaire |
268.06 g/mol |
Nom IUPAC |
6-bromo-3-hydroxyquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-7-1-2-8-6(9(7)10(14)15)3-5(13)4-12-8/h1-4,13H,(H,14,15) |
Clé InChI |
CWILSFCJAPFBKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1N=CC(=C2)O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


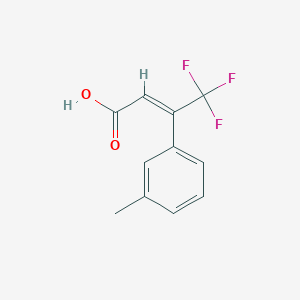

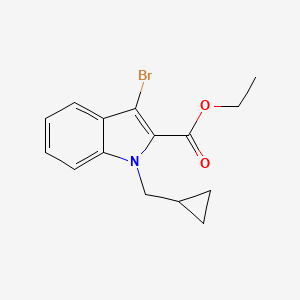
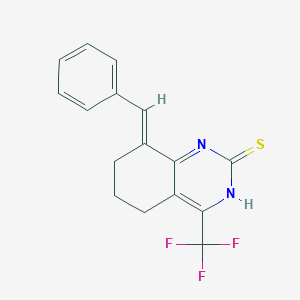
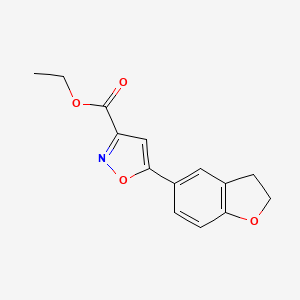
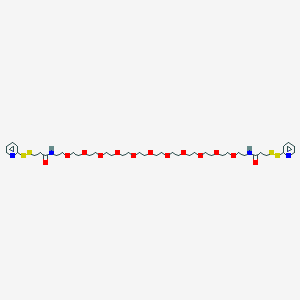
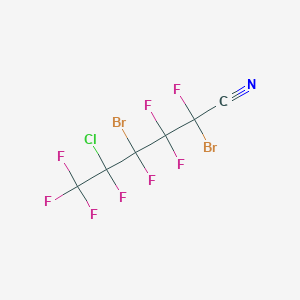
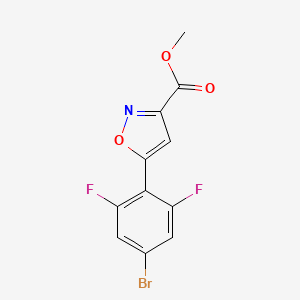
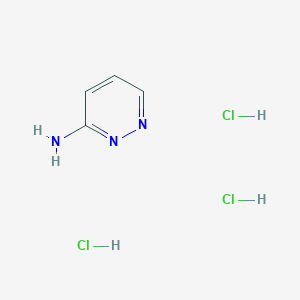
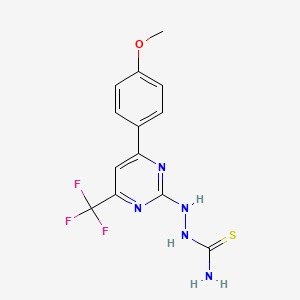


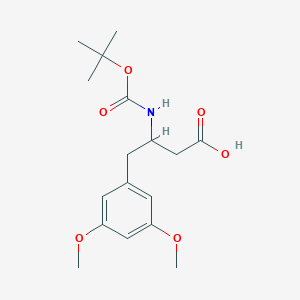
![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)
